Antifungal Potency of Pyrazole-3-carboxylate Scaffold: EC50 Comparison Against Gaeumannomyces graminis
The pyrazole-3-carboxylate scaffold, which includes Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate as a core structural motif, demonstrates potent antifungal activity. In a class-level comparison, the pyrazole-3-carboxylate compound HNNK-1 (structurally related to the target compound class) exhibited an EC50 of 0.28 mg/L against Gaeumannomyces graminis var. tritici (wheat take-all pathogen), which is 2.07-fold more potent than the commercial fungicide silthiopham (EC50 = 0.58 mg/L) under identical mycelial growth rate assay conditions [1]. This class-level inference supports the prioritization of pyrazole-3-carboxylate derivatives for antifungal screening programs.
| Evidence Dimension | Antifungal potency (EC50) |
|---|---|
| Target Compound Data | 0.28 mg/L (for HNNK-1, a pyrazole-3-carboxylate derivative) |
| Comparator Or Baseline | Silthiopham: 0.58 mg/L |
| Quantified Difference | 2.07-fold higher potency (lower EC50) |
| Conditions | Mycelial growth rate assay against Gaeumannomyces graminis var. tritici |
Why This Matters
This class-level evidence indicates that pyrazole-3-carboxylate derivatives warrant prioritization over established fungicides in wheat take-all disease control research.
- [1] Yang, D.; Guo, M.; Jiang, S.; Ma, Y. Toxicity and control efficacy of a novel pyrazole-3-carboxylate compound HNNK-1 against Gaeumannomyces graminis var. tritici. Plant Protection 2022, 48(4), 358-362. DOI: 10.16688/j.zwbh.2021251. View Source
